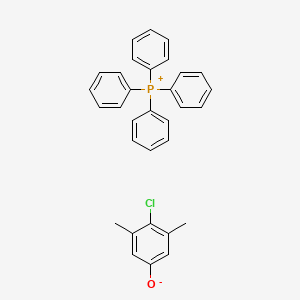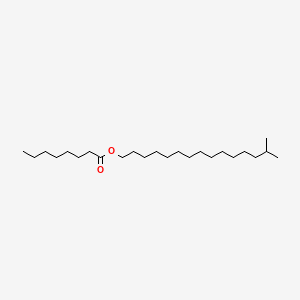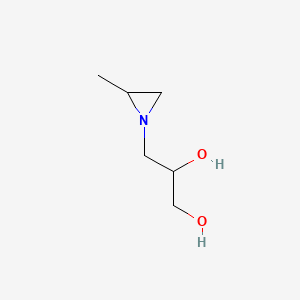
Fluoroacetic acid barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoroacetic acid barium salt is a chemical compound derived from fluoroacetic acid. It is known for its high toxicity and is used in various scientific and industrial applications. The compound is a white solid and is highly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoroacetic acid barium salt can be synthesized by reacting fluoroacetic acid with barium hydroxide. The reaction typically involves dissolving fluoroacetic acid in water and then adding barium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound and water.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and advanced purification techniques is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Fluoroacetic acid barium salt undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form fluoroacetic acid and barium salts.
Substitution: Can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: Reacts with water to form fluoroacetic acid and barium hydroxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol.
Major Products Formed:
Neutralization: Fluoroacetic acid and barium chloride (when reacted with hydrochloric acid).
Substitution: Various substituted fluoroacetic acid derivatives.
Scientific Research Applications
Fluoroacetic acid barium salt is used in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Employed in studies related to enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a tool in biochemical research.
Industry: Utilized in the production of pesticides and rodenticides due to its high toxicity.
Mechanism of Action
Fluoroacetic acid barium salt exerts its effects primarily through the inhibition of the citric acid cycle. The compound is metabolized to fluorocitrate, which inhibits aconitase, an enzyme crucial for the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects.
Comparison with Similar Compounds
- Difluoroacetic acid
- Trifluoroacetic acid
- Chloroacetic acid
- Bromoacetic acid
- Iodoacetic acid
Comparison: Fluoroacetic acid barium salt is unique due to its high toxicity and specific mechanism of action involving the inhibition of the citric acid cycle. In contrast, other similar compounds like difluoroacetic acid and trifluoroacetic acid are less toxic and have different chemical properties and applications. For instance, trifluoroacetic acid is commonly used as a solvent and reagent in organic synthesis, while this compound is primarily used in toxicological studies and pesticide production.
Properties
CAS No. |
14214-20-1 |
|---|---|
Molecular Formula |
C4H4BaF2O4 |
Molecular Weight |
291.40 g/mol |
IUPAC Name |
barium(2+);2-fluoroacetate |
InChI |
InChI=1S/2C2H3FO2.Ba/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
LJSGIUDGJKTLBW-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Ba+2] |
Related CAS |
144-49-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)




